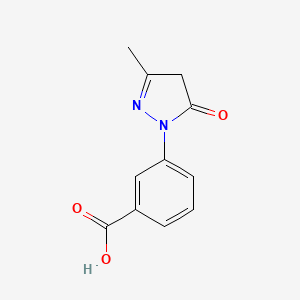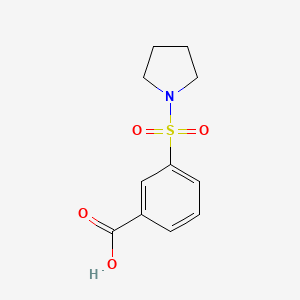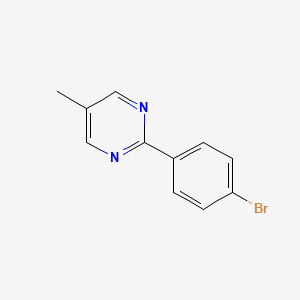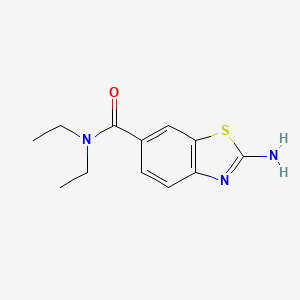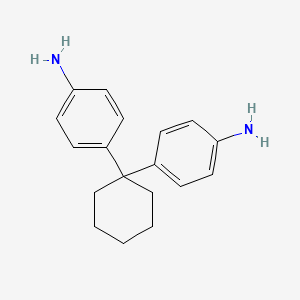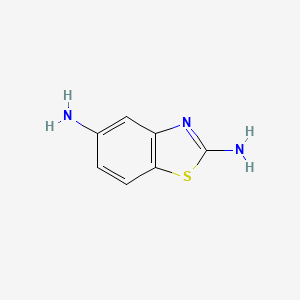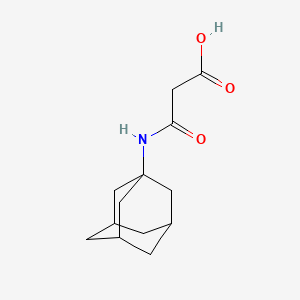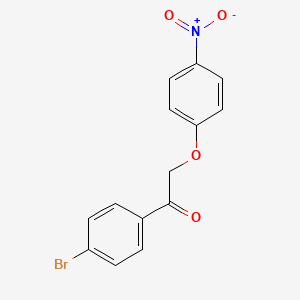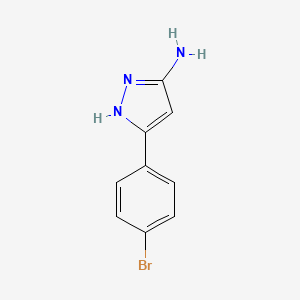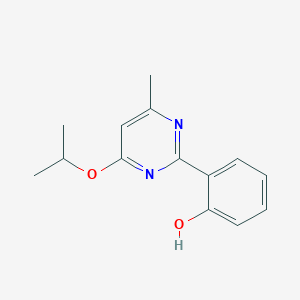
4-(Benzyloxy)-3-bromobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of substituted bromobenzaldehydes, including compounds similar to 4-(Benzyloxy)-3-bromobenzaldehyde, often involves palladium-catalyzed C-H activation and ortho-bromination. A typical process might start from a benzaldehyde precursor, utilizing a directing group to orient the bromination reaction selectively (Dubost et al., 2011). Further, these compounds can be employed in the synthesis of various lipoxin analogues through palladium-catalyzed Heck-type coupling reactions (Nokami et al., 1998).
Molecular Structure Analysis
The molecular structure of related bromobenzaldehyde derivatives demonstrates that the compound forms a specific dihedral angle between the two benzene rings, influencing its chemical behavior and interaction potential. For example, certain derivatives form a dihedral angle, indicating the spatial arrangement of the molecular framework, which can impact its reactivity and intermolecular interactions (Yang et al., 2008).
Chemical Reactions and Properties
Bromobenzaldehydes, including 4-(Benzyloxy)-3-bromobenzaldehyde, can undergo various chemical reactions due to their functional groups. They are precursors in coupling reactions and are involved in synthesis routes leading to complex molecular structures like lipoxin analogues. These reactions are pivotal for the development of pharmacologically relevant compounds (Nokami et al., 1998).
Physical Properties Analysis
The physical properties of bromobenzaldehyde derivatives depend on their molecular structure. The presence of the benzyloxy and bromo groups affects their polarity, boiling points, melting points, and solubility. These properties are crucial for determining the conditions under which these chemicals can be stored and used in reactions.
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-3-bromobenzaldehyde include its reactivity towards nucleophilic substitution due to the bromo group and towards condensation reactions due to the aldehyde group. The benzyloxy group influences its electron distribution, affecting its reactivity and the types of reactions it can participate in.
For more in-depth information, these sources provide detailed insights into the compound's synthesis, structure, and chemical behavior:
- Synthesis and reactions: (Dubost et al., 2011), (Nokami et al., 1998).
- Molecular structure: (Yang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Ortho-Bromination of Substituted Benzaldoximes : A study by Dubost et al. (2011) details the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence with O-Methyloxime serving as a directing group, leading to good overall yields of substituted 2-bromobenzaldehydes (Dubost et al., 2011).
Hydroxylation of Bromobenzaldehydes : Sinhababu and Borchardt (1983) developed a method for converting bromobenzaldehydes to corresponding hydroxybenzaldehydes. This method includes in situ protection of the aldehyde function, followed by lithium-bromine exchange and reaction with nitrobenzene (Sinhababu & Borchardt, 1983).
Formation of 2-Bromo-3-hydroxybenzaldehyde : Contrary to previous reports, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield both 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, with an absence of 4-bromo-3-hydroxybenzaldehyde. They further converted 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, confirmed by X-ray crystallography (Otterlo et al., 2004).
Synthesis of Isoindolin-1-ones : Cho et al. (1997) reported the synthesis of 3-(alkylamino)isoindolin-1-ones from 2-bromobenzaldehyde and primary amines. This reaction involves carbon monoxide in the presence of bis(triphenylphosphine)palladium(II) chloride and triethylamine, showcasing the reactivity of bromobenzaldehydes in complex organic syntheses (Cho et al., 1997).
Lignan Synthesis : Rehnberg and Magnusson (1988) utilized 2-(R) and (S)-benzyloxy-2,5-dihydro-4-furancarboxaldehyde for the total synthesis of lignans, including (-)-burseran and (-)-cubebin. Their method demonstrates the utility of benzyloxybenzaldehydes in the synthesis of complex natural products (Rehnberg & Magnusson, 1988).
Eigenschaften
IUPAC Name |
3-bromo-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAYCCCBNRUZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989351 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromobenzaldehyde | |
CAS RN |
69455-12-5 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

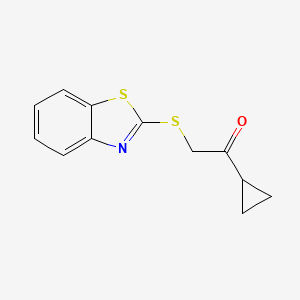
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
